![molecular formula C6H4IN3 B1318676 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 614750-84-4](/img/structure/B1318676.png)
6-Iodo-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
6-Iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 614750-84-4) is a halogenated heterocyclic compound with the molecular formula C₆H₄IN₃ and a molecular weight of 245.02 g/mol . It serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The iodine substituent at the 6-position of the triazolopyridine core enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to iodine’s favorable leaving group properties .
Preparation Methods
Overview of the 6-Iodo-triazolo[1,5-a]pyridine Synthesis
6-Iodo-triazolo[1,5-a]pyridine is a halogenated heterocyclic compound with applications in medicinal chemistry and as a synthetic intermediate. The key challenge in its preparation is the selective formation of the triazolo[1,5-a]pyridine ring system followed by regioselective iodination.
Preparation Methods
Metal-Free Oxidative Intramolecular Annulation
A prominent method involves the metal-free oxidative N–N bond formation to construct the triazolo[1,5-a]pyridine skeleton. This approach uses N-(pyridin-2-yl)benzimidamides as precursors, which undergo intramolecular cyclization mediated by hypervalent iodine reagents such as phenyliodine bis(trifluoroacetate) (PhI(OCOCF3)2). This reagent facilitates oxidative annulation without the need for metal catalysts, offering short reaction times and high yields.
- Reaction conditions: Typically performed under mild heating, in solvents like acetonitrile or dichloromethane.
- Advantages: Metal-free, environmentally friendly, high regioselectivity.
- Outcome: Formation of the triazolo[1,5-a]pyridine core, which can be further functionalized to introduce iodine at the 6-position.
This method is detailed in the Journal of Organic Chemistry (2014), demonstrating efficient synthesis of 1,2,4-triazolo[1,5-a]pyridines with potential for halogenation.
Copper-Catalyzed Tandem Cyclization
Another approach is the copper-catalyzed one-pot tandem cyclization of azines with benzylidenemalononitriles. This method constructs the triazolo[1,5-a]pyridine ring via a sequence of cyclization steps catalyzed by copper salts.
- Reaction conditions: Copper catalysts, moderate heating.
- Advantages: One-pot synthesis, good yields.
- Limitations: Requires metal catalyst, which may complicate purification.
While this method is effective for general triazolo[1,5-a]pyridines, selective iodination at the 6-position requires additional steps.
Microwave-Mediated Catalyst-Free Synthesis
A recent eco-friendly method employs microwave irradiation to promote the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides without catalysts or additives.
- Reaction conditions: Microwave heating, short reaction times (minutes).
- Advantages: Catalyst-free, rapid, scalable, broad substrate scope.
- Mechanism: Tandem transamidation, nucleophilic addition, and condensation.
- Relevance: This method can be adapted for halogenated derivatives by using appropriately substituted starting materials or post-synthetic iodination.
Oxidative Cross-Dehydrogenative Coupling (CDC)
CDC reactions between N-amino-2-iminopyridine derivatives and 1,3-dicarbonyl compounds under oxygen atmosphere have been used to synthesize related fused heterocycles. The reaction is typically carried out in ethanol with acetic acid under oxygen at elevated temperatures (~130 °C).
- Reaction conditions: Ethanol solvent, acetic acid (6 equiv), oxygen atmosphere.
- Yields: Up to 94% under optimized conditions.
- Significance: This oxidative method can be tailored for iodinated substrates or followed by iodination steps.
Iodination Strategies for 6-Iodo Substitution
Selective iodination at the 6-position of the triazolo[1,5-a]pyridine ring is generally achieved by:
- Direct electrophilic iodination using iodine or iodine(III) reagents on the preformed triazolo[1,5-a]pyridine.
- Use of hypervalent iodine reagents that can mediate both ring formation and iodination in a one-pot process.
- Post-synthetic modification where the triazolo[1,5-a]pyridine is synthesized first, then iodinated selectively at the 6-position.
The use of iodine(III) reagents is particularly effective due to their dual oxidative and iodinating capabilities, as discussed in the context of hypervalent iodine chemistry.
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |
---|---|---|---|---|
Metal-Free Oxidative Annulation | N-(pyridin-2-yl)benzimidamides, PhI(OCOCF3)2 | Metal-free, high regioselectivity | 70–90 | Direct N–N bond formation, mild temp. |
Copper-Catalyzed Tandem Cyclization | Azines, benzylidenemalononitriles, Cu catalyst | One-pot, good yields | 60–85 | Requires metal catalyst |
Microwave-Mediated Catalyst-Free | Enaminonitriles, benzohydrazides, microwave | Rapid, eco-friendly, scalable | 75–95 | No catalyst, short reaction time |
Oxidative CDC Reaction | N-amino-2-iminopyridines, 1,3-dicarbonyls, O2 | Environmentally friendly, high yield | Up to 94 | Requires oxygen atmosphere, acetic acid |
Research Findings and Practical Considerations
- The metal-free oxidative annulation method is preferred for synthesizing the triazolo[1,5-a]pyridine core with minimal metal contamination, which is crucial for pharmaceutical applications.
- Microwave-assisted synthesis offers a green chemistry approach with reduced reaction times and energy consumption, suitable for rapid library synthesis and scale-up.
- The oxidative CDC method under oxygen atmosphere provides a versatile platform for synthesizing various fused heterocycles, including iodinated derivatives, with high yields and operational simplicity.
- Selective iodination is best achieved using hypervalent iodine reagents or electrophilic iodine sources post ring formation to ensure regioselectivity and avoid over-iodination.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as amines or thiols under mild conditions.
Oxidation: Oxidizing agents like Pb(OAc)4 can be used to introduce nitro groups into the pyridine ring.
Major Products
The major products formed from these reactions include various substituted triazolopyridines and triazolylbutadienes, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
1.1. RORγt Inverse Agonists
Recent studies have identified derivatives of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine as potent inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt). This receptor plays a critical role in the regulation of immune responses and is implicated in autoimmune diseases such as psoriasis. A notable derivative demonstrated strong inhibitory activity against RORγt with an IC50 value of 41 nM, showcasing its potential as a therapeutic agent for inflammatory conditions .
1.2. Cancer Therapeutics
The compound's structural features allow for modifications that enhance its anticancer properties. For instance, compounds derived from this compound have been shown to stabilize microtubules, which is crucial for cancer cell proliferation. This mechanism positions these derivatives as promising candidates for the development of new anticancer therapies .
1.3. Neurodegenerative Diseases
Research indicates that derivatives of this compound may also hold promise in treating neurodegenerative diseases such as Alzheimer's disease. The stabilization of microtubules is beneficial in this context as it can help maintain neuronal integrity and function .
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various methods including microwave-mediated reactions which are both efficient and environmentally friendly. These synthetic routes often involve the use of eco-friendly solvents and conditions that minimize waste production .
Synthesis Method | Yield | Conditions |
---|---|---|
Microwave-mediated synthesis | High | Catalyst-free |
Mechanochemical methods | Moderate | Copper acetate as catalyst |
Traditional reflux methods | Variable | Solvent-dependent |
3.1. In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant biological activity by inhibiting cytokine production related to inflammatory responses. For example, a derivative was shown to inhibit IL-17A production in a dose-dependent manner in human whole-blood assays .
3.2. In Vivo Studies
In vivo evaluations using mouse models have further validated the efficacy of these compounds in modulating immune responses and reducing inflammation associated with autoimmune diseases. The pharmacokinetic profiles indicate favorable absorption and distribution characteristics which are essential for therapeutic applications .
Mechanism of Action
The mechanism of action of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . Additionally, it inhibits JAK1 and JAK2, which are kinases involved in the signaling pathways of various cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Triazolopyridine Derivatives
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- Molecular Formula : C₆H₄BrN₃
- Molecular Weight : 198.02 g/mol
- Properties : White to pale yellow crystalline solid; soluble in organic solvents .
- Applications: Used in medicinal chemistry for antiproliferative and antimicrobial agent development. Limited safety data are available .
Comparison with 6-Iodo Derivative :
- Reactivity : Iodine’s larger atomic radius and polarizability make 6-iodo derivatives more reactive in nucleophilic substitutions and metal-catalyzed cross-couplings compared to bromo analogs .
- Biological Activity : Bromo derivatives have shown moderate antiproliferative activity in cancer cell lines, while iodinated analogs are primarily synthetic intermediates .
6-Chloro-[1,2,4]triazolo[1,5-a]pyridine
- Molecular Formula : C₆H₄ClN₃
- Molecular Weight : 153.57 g/mol
- Applications : Less common than iodo/bromo analogs due to reduced stability in coupling reactions.
Positional Isomers: 7-Iodo and 8-Iodo Derivatives
- 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine (CAS: 864866-44-4) and 8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 1245648-97-8) exhibit distinct reactivity patterns due to iodine’s position on the heterocyclic ring .
- Electronic Effects : The 6-iodo substitution in triazolopyridine creates a unique electronic environment, influencing regioselectivity in further functionalization compared to 7- or 8-iodo isomers .
Triazolopyrimidine Analogs
- Example: 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives .
- Structural Difference : Pyrimidine ring replaces pyridine, altering electronic properties and hydrogen-bonding capacity.
Physicochemical Properties
Biological Activity
6-Iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure features a triazole ring fused to a pyridine ring, which enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, notable activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₄N₃I, with a molecular weight of approximately 220.02 g/mol. The presence of iodine at position 6 contributes to its unique chemical properties and biological activities.
Property | Value |
---|---|
Molecular Formula | C₆H₄N₃I |
Molecular Weight | 220.02 g/mol |
IUPAC Name | This compound |
The biological activity of this compound can be attributed to its interaction with various biochemical pathways and molecular targets:
- RORγt Inhibition : Compounds with similar structures have been identified as RORγt inverse agonists. This receptor plays a critical role in the immune response and inflammation. Inhibition of RORγt can lead to decreased production of inflammatory cytokines such as IL-17A and IL-22 .
- JAK Inhibition : The compound also exhibits activity as a JAK inhibitor. JAKs are involved in the signaling pathways for many cytokines and growth factors; thus, their inhibition can modulate immune responses and cell proliferation.
Biological Activities
Research has highlighted several biological activities associated with this compound:
-
Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance:
Microorganism Activity E. coli MIC = 100 µg/mL S. aureus MIC = 125 µg/mL -
Anticancer Potential : Preliminary studies indicate that derivatives of triazolo-pyridines exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example:
Cell Line IC50 (µM) MCF-7 IC50 = 2.74 HepG2 IC50 = 4.92
Case Studies
Several studies have investigated the efficacy of this compound derivatives:
- Inhibition of IL-17A Production : A study demonstrated that a derivative of this compound significantly inhibited IL-17A production in human whole blood assays with an IC50 value of approximately 41 nM. This suggests potential applications in treating autoimmune diseases characterized by elevated IL-17 levels .
- Antimicrobial Efficacy : Another research highlighted the antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound exhibited significant bacteriostatic effects against S. aureus and E. coli with MIC values indicating effective concentrations for treatment .
- Cytotoxicity Studies : In vitro studies on cancer cell lines revealed that the compound induced apoptosis in treated cells compared to controls, suggesting its potential as an anticancer agent through mechanisms involving cell cycle arrest and apoptosis induction .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine?
The synthesis typically involves cyclization of iodinated precursors or post-functionalization of preformed triazolopyridine scaffolds. A validated approach includes:
- Copper-catalyzed cyclization : Reacting 2-iodopyridine derivatives with azides under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate in DMSO at 60–80°C) to form the triazole ring .
- Halogenation strategies : Direct iodination of [1,2,4]triazolo[1,5-a]pyridine using N-iodosuccinimide (NIS) in acidic conditions (e.g., H₂SO₄) at controlled temperatures .
Key characterization : Use H/C NMR to confirm regioselectivity (e.g., δ 8.2–8.5 ppm for aromatic protons) and IR for functional groups (e.g., 2200 cm for C≡N if present) .
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
The iodine atom at the 6-position acts as a directing group, enabling Suzuki-Miyaura or Ullmann-type couplings. For example:
- Suzuki reactions : Use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ to replace iodine with aryl groups .
- Challenges : Steric hindrance from the fused triazole ring may require elevated temperatures (80–100°C) or microwave assistance for efficient coupling .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., downfield shifts for iodine-adjacent protons) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 272.95 for C₆H₄IN₃) .
- X-ray crystallography : Resolves structural ambiguities, particularly iodine’s position relative to the triazole ring .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing bulky substituents adjacent to the iodine atom?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of iodinated intermediates but may require inert atmospheres to prevent byproducts .
- Catalyst tuning : Use Pd₂(dba)₃ with sterically demanding ligands (e.g., XPhos) to mitigate steric effects in cross-couplings .
- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% in cyclization steps .
Q. What strategies address contradictions in reported biological activity data for iodinated triazolopyridines?
- Dose-response validation : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK-293 vs. HeLa) to confirm target specificity .
- Metabolic stability assays : Use liver microsomes to assess whether iodine’s electronegativity impacts cytochrome P450 interactions, potentially explaining variability in in vivo efficacy .
Q. How do computational methods aid in predicting the regioselectivity of iodination?
- DFT calculations : Model electron density maps to identify electrophilic sites. For [1,2,4]triazolo[1,5-a]pyridine, the 6-position is favored due to lower activation energy (ΔG‡ ~25 kcal/mol) compared to the 7-position .
- Molecular docking : Predict binding affinities of iodinated derivatives to biological targets (e.g., kinase enzymes) to prioritize synthetic targets .
Q. Methodological Insights
7. Designing a multi-step synthesis plan for this compound derivatives:
Core formation : Start with 2-aminopyridine, iodinate using NIS/H₂SO₄, then cyclize with trimethylsilyl azide and Cu(I) .
Functionalization : Conduct Sonogashira coupling with terminal alkynes to introduce propargyl groups at the 3-position .
Purification : Use silica gel chromatography (hexane/EtOAc 4:1) followed by recrystallization (ethanol/water) to isolate ≥95% pure product .
8. Addressing solubility challenges in biological assays:
- Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound while maintaining cell viability .
- Prodrug approaches : Synthesize phosphate or acetate esters at the triazole N-H to enhance aqueous solubility .
Properties
IUPAC Name |
6-iodo-[1,2,4]triazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWWPXNAXCMGFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590290 | |
Record name | 6-Iodo[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614750-84-4 | |
Record name | 6-Iodo[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.